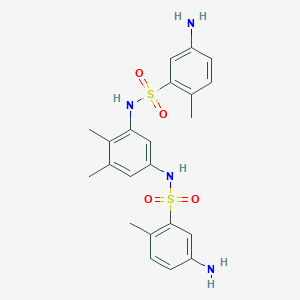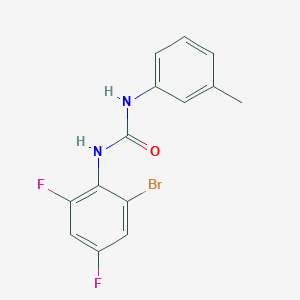
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide), also known as DMP 323, is a sulfonamide compound that has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 exerts its pharmacological effects by binding to the active site of CA IX and COX-2, thereby inhibiting their enzymatic activity. The inhibition of CA IX leads to decreased tumor growth and increased sensitivity to chemotherapy, while the inhibition of COX-2 leads to reduced inflammation and pain.
Biochemical and Physiological Effects:
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may have implications for the treatment of glaucoma and epilepsy. N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 in lab experiments is its high potency and selectivity for CA IX and COX-2. This allows for more precise and targeted inhibition of these enzymes, reducing the risk of off-target effects. However, one limitation of using N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 is its low aqueous solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the use of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 in scientific research. One area of interest is the development of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 analogs with improved aqueous solubility and pharmacokinetic properties. Another area of interest is the exploration of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 as a potential treatment for other diseases such as glaucoma and epilepsy. Additionally, the combination of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 with other chemotherapeutic agents may enhance its anticancer activity and reduce the risk of drug resistance.
Métodos De Síntesis
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 can be synthesized by reacting 4,5-dimethylisophthalic acid with 5-amino-2-methylbenzenesulfonamide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been extensively studied as a potential therapeutic agent for various diseases such as cancer, inflammation, and autoimmune disorders. Its ability to inhibit the activity of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many solid tumors, has made it a promising candidate for cancer treatment. Additionally, N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been shown to have anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Propiedades
IUPAC Name |
5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-13-5-7-17(23)10-21(13)31(27,28)25-19-9-15(3)16(4)20(12-19)26-32(29,30)22-11-18(24)8-6-14(22)2/h5-12,25-26H,23-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGNANKVZMTOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=C(C(=C2)C)C)NS(=O)(=O)C3=C(C=CC(=C3)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)
![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)

![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)

![3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4966500.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4966512.png)
![2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4966519.png)
![methyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4966525.png)